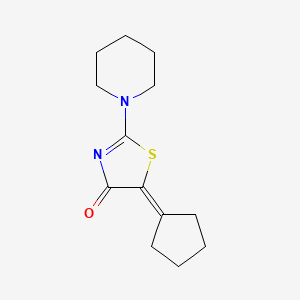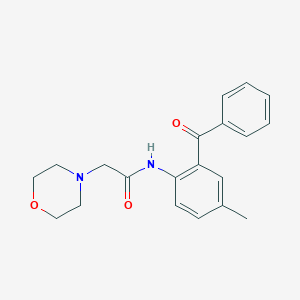
5-cyclopentylidene-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-cyclopentylidene-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one, also known as CP-544439, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CP-544439 belongs to the class of thiazolidinone derivatives and has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.
Mécanisme D'action
The mechanism of action of 5-cyclopentylidene-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one is not fully understood, but it is thought to involve the modulation of the activity of ion channels and receptors involved in pain signaling. This compound has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in nociceptive neurons. Additionally, this compound has been shown to activate the GABAergic system, which plays a key role in the modulation of pain perception.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its analgesic properties, this compound has been shown to exhibit anti-inflammatory effects in animal models of inflammation. Furthermore, this compound has been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-cyclopentylidene-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one for lab experiments is its high purity and yield, which makes it a reliable and consistent compound for use in research. Additionally, this compound has been extensively studied in animal models, providing a wealth of data on its pharmacological properties. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in some experimental settings.
Orientations Futures
There are several potential future directions for research on 5-cyclopentylidene-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one. One area of interest is its potential use in the treatment of neuropathic pain, which is a chronic and debilitating condition that affects millions of people worldwide. Additionally, this compound may have potential applications in the treatment of other neurological disorders, such as epilepsy and multiple sclerosis. Further research is needed to fully elucidate the mechanism of action of this compound and to determine its safety and efficacy in clinical trials.
Méthodes De Synthèse
The synthesis of 5-cyclopentylidene-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one involves the reaction of 2-aminothiazole with cyclopentanone and piperidine in the presence of acetic acid. The resulting product is then purified using column chromatography to obtain the final compound. This synthesis method has been optimized to provide a high yield of pure this compound, making it a viable option for large-scale production.
Applications De Recherche Scientifique
5-cyclopentylidene-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one has been extensively studied for its potential therapeutic applications in various disease conditions. One of the most promising areas of research is its use as an analgesic agent. Studies have shown that this compound has a potent analgesic effect in animal models of acute and chronic pain, making it a potential candidate for the development of new pain medications.
Propriétés
IUPAC Name |
5-cyclopentylidene-2-piperidin-1-yl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c16-12-11(10-6-2-3-7-10)17-13(14-12)15-8-4-1-5-9-15/h1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUIQGWKZWRFKRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=O)C(=C3CCCC3)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-naphthamide](/img/structure/B5751081.png)
![2-[(4-methylbenzoyl)amino]-N-4-pyridinylbenzamide](/img/structure/B5751082.png)
![2,3-dichlorobenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5751105.png)


![4-ethoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5751129.png)
![2-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5751141.png)
![2-(2,3-dimethylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B5751146.png)

![N-(tert-butyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5751156.png)
![2-({[amino(4-amino-1,2,5-oxadiazol-3-yl)methylene]amino}oxy)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B5751159.png)

![5,5-dimethyl-4H-spiro[1,3-oxazolidine-2,2'-tricyclo[3.3.1.1~3,7~]decan]-4-one](/img/structure/B5751174.png)
![2-{[2-(4-morpholinyl)ethyl]thio}-6-phenylnicotinonitrile](/img/structure/B5751178.png)
